

Cyanomethanesulfonyl Chloride: A Comprehensive Technical Guide for Advanced Synthesis

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Compound of Interest

Compound Name: Cyanomethanesulfonyl chloride

Cat. No.: B2407661

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Abstract

This technical guide provides an in-depth exploration of **cyanomethanesulfonyl chloride** (CMSC), a versatile bifunctional reagent with significant potential in synthetic chemistry, particularly in the realm of drug discovery and development. This document elucidates the fundamental chemical and physical properties of CMSC, including its CAS number and molecular formula, and offers a detailed examination of its synthesis, reactivity, and spectroscopic characterization. Furthermore, this guide presents a critical discussion of the applications of CMSC in medicinal chemistry, emphasizing its role in the formation of sulfonamides and other key functional groups. Detailed, field-proven experimental protocols and robust safety and handling procedures are provided to equip researchers, scientists, and drug development professionals with the essential knowledge for the effective and safe utilization of this valuable synthetic building block.

Introduction: The Synthetic Utility of α -Functionalized Sulfonyl Chlorides

The sulfonyl chloride moiety is a cornerstone of modern organic synthesis, prized for its ability to readily react with a wide range of nucleophiles to form stable sulfonamides, sulfonates, and other sulfur-containing functional groups.[1][2] The introduction of additional functionality in close proximity to the sulfonyl chloride can dramatically modulate its reactivity and open new

avenues for molecular construction. **Cyanomethanesulfonyl chloride** (CMSC), which features a nitrile group on the α -carbon to the sulfonyl chloride, is a prime example of such a bifunctional reagent. The electron-withdrawing nature of the cyano group is anticipated to influence the reactivity of the sulfonyl chloride and the acidity of the α -proton, making CMSC a valuable tool for the synthesis of complex molecular architectures.[3] This guide aims to provide a comprehensive technical overview of CMSC for researchers engaged in advanced chemical synthesis and pharmaceutical development.

Core Properties of Cyanomethanesulfonyl Chloride

A clear understanding of the fundamental properties of a reagent is paramount for its successful application in research and development.

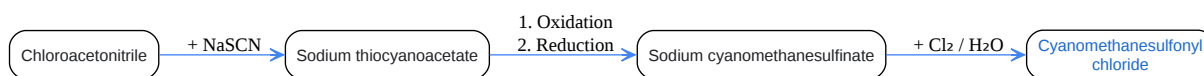
Property	Value	Source(s)
CAS Number	27869-04-1	[4][5]
Molecular Formula	C ₂ H ₂ ClNO ₂ S	[4][5]
Molecular Weight	139.56 g/mol	[4]
IUPAC Name	cyanomethanesulfonyl chloride	[4]
Canonical SMILES	C(C#N)S(=O)(=O)Cl	[4]
InChIKey	QSOXEHOYDPAXTG-UHFFFAOYSA-N	[4]
Synonyms	Methanesulfonyl chloride, cyano-; cyanomethylsulfonylchloride	[4]

Synthesis of Cyanomethanesulfonyl Chloride: A Proposed Protocol

While a specific, detailed protocol for the synthesis of **cyanomethanesulfonyl chloride** is not readily available in publicly accessible literature, a robust synthesis can be postulated based on established methods for the preparation of α -cyano-sulfonyl chlorides. The following protocol is

a composite of well-documented procedures for the synthesis of analogous compounds and represents a scientifically sound approach.[3]

Reaction Scheme



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Caption: Proposed synthetic pathway for **cyanomethanesulfonyl chloride**.

Step-by-Step Experimental Protocol

Disclaimer: This is a proposed protocol and should be adapted and optimized under appropriate laboratory safety protocols.

Step 1: Synthesis of Sodium Cyanomethanesulfinate

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve chloroacetonitrile in a suitable solvent such as ethanol.
- **Nucleophilic Substitution:** Add a solution of sodium thiocyanate (NaSCN) in ethanol dropwise to the stirred solution of chloroacetonitrile at room temperature. The reaction is typically exothermic and may require cooling to maintain the temperature below 40°C.
- **Formation of Thiocyanate:** Stir the reaction mixture for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC). The intermediate, thiocyanoacetonitrile, is formed in this step.
- **Oxidative Hydrolysis:** Carefully add an oxidizing agent, such as hydrogen peroxide, to the reaction mixture. This step converts the thiocyanate group to a sulfonate group.
- **Reduction to Sulfinate:** Following oxidation, a reducing agent, such as sodium sulfite, is added to reduce the sulfonate to the corresponding sodium cyanomethanesulfinate.

Step 2: Oxidative Chlorination to **Cyanomethanesulfonyl Chloride**

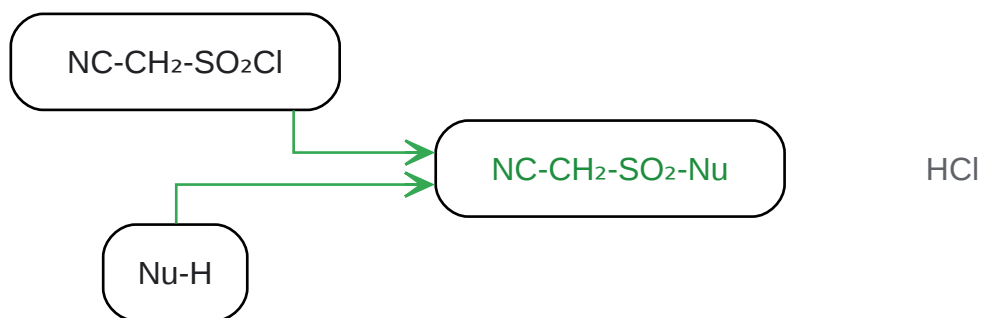
- **Reaction Setup:** In a separate reaction vessel equipped for efficient stirring and gas introduction, prepare a solution of the crude sodium cyanomethanesulfinate in water.
- **Chlorination:** Cool the solution in an ice bath and bubble chlorine gas through the stirred solution. The pH of the reaction mixture should be monitored and maintained in the acidic range.
- **Product Formation:** The oxidative chlorination converts the sulfinate salt to **cyanomethanesulfonyl chloride**, which may separate as an oily layer.
- **Workup and Purification:** Extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation.

Reactivity and Mechanistic Insights

The reactivity of **cyanomethanesulfonyl chloride** is governed by the interplay of the electrophilic sulfonyl chloride and the electron-withdrawing cyano group.

Nucleophilic Substitution at the Sulfur Center

Like other sulfonyl chlorides, CMSC readily undergoes nucleophilic substitution with a variety of nucleophiles, including amines, alcohols, and thiols. The general reaction is depicted below:



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Caption: General reaction of **cyanomethanesulfonyl chloride** with a nucleophile.

The presence of the α -cyano group enhances the electrophilicity of the sulfur atom, potentially leading to increased reactivity compared to unsubstituted alkanesulfonyl chlorides.[3]

Reactivity of the α -Methylene Group

The protons on the carbon atom adjacent to both the sulfonyl and cyano groups are acidic. This allows for deprotonation with a suitable base to form a stabilized carbanion. This carbanion can then participate in a variety of carbon-carbon bond-forming reactions, adding to the synthetic versatility of CMSC derivatives.[3]

Applications in Drug Discovery and Medicinal Chemistry

The sulfonamide functional group is a privileged scaffold in medicinal chemistry, found in a wide range of therapeutic agents, including antibacterial drugs, diuretics, and protease inhibitors.[2] **Cyanomethanesulfonyl chloride** serves as a valuable reagent for introducing the cyanomethylsulfonamide moiety into drug candidates.

Synthesis of Bioactive Sulfonamides

The reaction of CMSC with primary or secondary amines provides a direct route to N-substituted cyanomethylsulfonamides. The cyano group can serve as a handle for further chemical modifications or as a key pharmacophoric element, potentially interacting with biological targets through hydrogen bonding or dipolar interactions.[6][7]

Use as a Versatile Synthetic Intermediate

Beyond sulfonamide formation, CMSC can be employed in the synthesis of a variety of heterocyclic compounds and other complex molecules of medicinal interest. The dual reactivity of the sulfonyl chloride and the α -cyano group allows for sequential or tandem reactions to build molecular complexity efficiently.[8]

Spectroscopic Characterization (Predicted)

While experimental spectra for **cyanomethanesulfonyl chloride** are not widely published, its spectroscopic characteristics can be predicted based on the analysis of analogous compounds.[9][10][11][12][13][14]

Spectroscopy	Predicted Characteristics
^1H NMR	A singlet for the methylene (CH_2) protons, expected to be significantly downfield (δ 4.0-5.0 ppm in CDCl_3) due to the strong electron-withdrawing effects of the adjacent sulfonyl chloride and cyano groups.
^{13}C NMR	A signal for the methylene carbon and a signal for the nitrile carbon. The methylene carbon would appear at a characteristic downfield shift.
IR Spectroscopy	Strong, characteristic absorption bands for the $\text{S}=\text{O}$ stretching of the sulfonyl chloride group (typically around $1370\text{-}1390\text{ cm}^{-1}$ and $1170\text{-}1190\text{ cm}^{-1}$). A sharp absorption for the $\text{C}\equiv\text{N}$ stretch of the nitrile group (around 2250 cm^{-1}).
Mass Spectrometry	The molecular ion peak (M^+) would be observed, along with a characteristic $\text{M}+2$ peak due to the presence of the ^{37}Cl isotope. Fragmentation would likely involve the loss of Cl , SO_2 , and CN radicals.

Safety and Handling

Cyanomethanesulfonyl chloride, like other sulfonyl chlorides, is expected to be a corrosive and lachrymatory substance. It is highly reactive towards moisture and nucleophiles.

GHS Hazard Classification (Predicted)

- Skin Corrosion/Irritation: Category 1B
- Serious Eye Damage/Eye Irritation: Category 1
- Acute Toxicity, Inhalation: Category 3
- Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation: Category 3

Recommended Handling Procedures

- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles with a face shield.
- **Ventilation:** Handle exclusively in a well-ventilated chemical fume hood.
- **Moisture Sensitivity:** Store under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a cool, dry place.
- **Incompatible Materials:** Avoid contact with water, alcohols, amines, strong bases, and oxidizing agents.
- **Spill and Disposal:** In case of a spill, absorb with an inert, dry material and dispose of as hazardous chemical waste.

Conclusion

Cyanomethanesulfonyl chloride is a potent and versatile bifunctional reagent with significant, yet underexplored, potential in advanced organic synthesis and drug discovery. Its unique combination of a reactive sulfonyl chloride and an electron-withdrawing cyano group on the same methylene unit offers a rich platform for the construction of novel molecular entities. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, its expected reactivity and spectroscopic signature, and critical safety information. It is our hope that this document will serve as a valuable resource for researchers and empower them to harness the synthetic potential of **cyanomethanesulfonyl chloride** in their scientific endeavors.

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